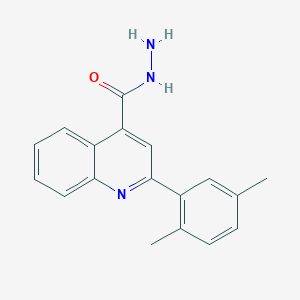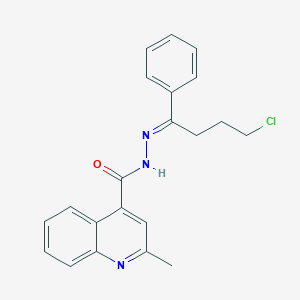![molecular formula C23H19N3OS B449925 N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA](/img/structure/B449925.png)
N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea is a complex organic compound that features a thiazole ring, a biphenyl group, and a p-tolyl group
準備方法
The synthesis of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the biphenyl group: The biphenyl group can be introduced through a Suzuki coupling reaction between a halogenated thiazole derivative and a boronic acid derivative of biphenyl.
Formation of the urea linkage: The final step involves the reaction of the thiazole-biphenyl intermediate with an isocyanate derivative of p-tolyl to form the desired urea compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: The biphenyl group can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., palladium on carbon for hydrogenation), and nucleophiles (e.g., amines for substitution reactions). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
作用機序
The mechanism of action of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and biphenyl group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its binding affinity and specificity.
類似化合物との比較
1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea can be compared with other similar compounds, such as:
4,4’-bis[N-(p-tolyl)-N-phenylamino] biphenyl: This compound also features a biphenyl group and p-tolyl groups, but lacks the thiazole ring and urea linkage.
N-(4-P-TOLYL-THIAZOL-2-YL)-BENZAMIDE: This compound contains a thiazole ring and p-tolyl group, but has a benzamide linkage instead of a urea linkage.
The uniqueness of 1-(4-([1,1’-Biphenyl]-4-yl)thiazol-2-yl)-3-(p-tolyl)urea lies in its combination of structural features, which may confer distinct chemical and biological properties compared to these similar compounds.
特性
分子式 |
C23H19N3OS |
|---|---|
分子量 |
385.5g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C23H19N3OS/c1-16-7-13-20(14-8-16)24-22(27)26-23-25-21(15-28-23)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3,(H2,24,25,26,27) |
InChIキー |
OURQFDAOKILHNH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloro-4-nitrophenyl)-4-[(4-propylphenoxy)methyl]benzamide](/img/structure/B449842.png)
![ethyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B449846.png)
![5-(4-bromophenyl)-N-{3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B449848.png)
![N-(4-chloro-2-nitrophenyl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B449849.png)

![N-{3-(4-bromophenoxy)-5-nitrophenyl}-5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B449853.png)
![2-{2-ethoxy-4-[(E)-{2-[(2-methylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B449858.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B449860.png)

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449866.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B449867.png)
![2,2-dibromo-N'-[1-(4-ethoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B449870.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B449872.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449876.png)
